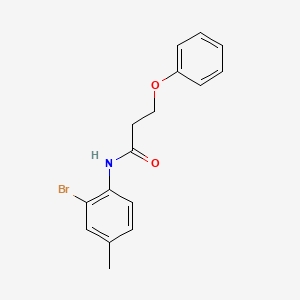

2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide, commonly known as TAK-659, is a small-molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was first synthesized in 2012 and has since been the focus of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

2-(2-tert-butyl-4-methylphenoxy)-N-(2-furylmethyl)acetamide is involved in chemoselective synthesis processes, such as the acetylation of aminophenols, where it can act as an intermediate or catalyst. For example, chemoselective monoacetylation of amino groups in certain compounds to form acetamides has been carried out using specific catalysts, highlighting the role of tert-butyl and methylphenoxy groups in facilitating these reactions (Magadum & Yadav, 2018).

Antioxidant Activity

The tert-butyl and methylphenoxy groups, similar to those in this compound, are studied for their antioxidant properties. These groups are part of compounds like 2,6-di-tert-butyl-4-methylphenol, which exhibit H-atom donating activities and play a role in inhibiting oxidative processes, potentially contributing to the development of antioxidant agents (Barclay, Edwards, & Vinqvist, 1999).

Organic Synthesis and Catalysis

Compounds containing tert-butyl and methylphenoxy groups are used in organic synthesis and catalysis, demonstrating the versatility of these moieties in promoting various chemical reactions. For instance, phosphine ligands with tert-butylmethylphosphino groups have been developed for asymmetric hydrogenation of alkenes, showcasing the application of such structures in creating efficient catalysts for stereoselective synthesis (Imamoto et al., 2012).

Photocatalytic Applications

The photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the potential application of tert-butyl and methylphenoxy groups in environmental remediation. Studies on the photocatalytic transformation of certain compounds under simulated solar irradiation reveal the role of these groups in the degradation pathway, contributing to the development of novel photocatalytic materials for pollutant removal (Sakkas et al., 2007).

Propiedades

IUPAC Name |

2-(2-tert-butyl-4-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13-7-8-16(15(10-13)18(2,3)4)22-12-17(20)19-11-14-6-5-9-21-14/h5-10H,11-12H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUHVMMKLMHALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)